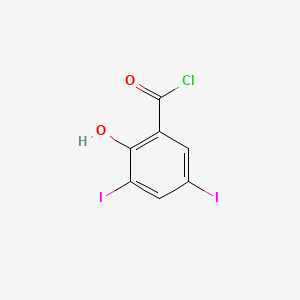

Cloruro de 2-hidroxi-3,5-diiodobenzoílo

Descripción general

Descripción

2-Hydroxy-3,5-diiodobenzoyl chloride, also known as 3,5-diiodo-2-hydroxybenzoic acid chloride, is a chemical compound used in a variety of scientific and medical research applications. It is a colorless to white crystalline solid with a melting point of 170-173 °C. The compound is soluble in water, methanol, and ethanol, making it ideal for use in a range of experiments.

Aplicaciones Científicas De Investigación

Análisis de las aplicaciones del cloruro de 2-hidroxi-3,5-diiodobenzoílo:

Cromatografía y espectrometría de masas

El this compound se utiliza en métodos cromatográficos para la separación y el análisis. Puede analizarse mediante HPLC de fase inversa (RP) con condiciones que implican acetonitrilo, agua y un componente ácido. Esto es crucial para aplicaciones que requieren compatibilidad con la espectrometría de masas .

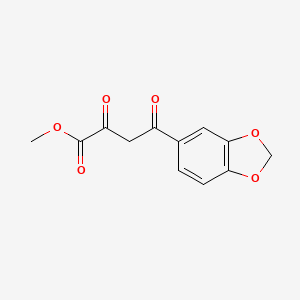

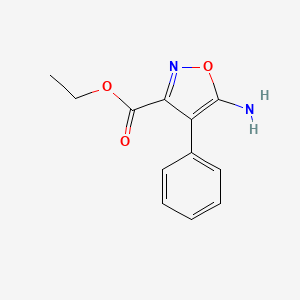

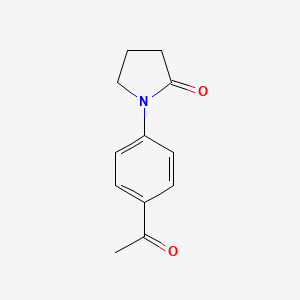

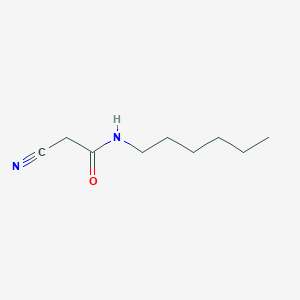

Rutas de síntesis

Este compuesto tiene varias rutas de síntesis que se exploran para la producción de diferentes reactivos bioquímicos. Estas rutas son esenciales para crear intermediarios que se utilizan en reacciones químicas posteriores.

Investigación de mercado

Hay investigación de mercado disponible que abarca las áreas de aplicación del cloruro de 3,5-diiodosaliciloílo, que podría proporcionar información sobre sus usos industriales y comerciales .

Investigación biológica y medicinal

El ácido 3,5-diiodosalicílico (3,5-DISA), relacionado con el cloruro de 3,5-diiodosaliciloílo, muestra un amplio espectro de aplicaciones biológicas y medicinales. Su fotofísica se ha estudiado utilizando técnicas espectroscópicas y análisis computacionales .

Mecanismo De Acción

C7H3ClI2O2C_7H_3ClI_2O_2C7H3ClI2O2

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action

The primary targets of 2-Hydroxy-3,5-diiodobenzoyl chloride are the Endothelin-1 receptor and the Aldo-keto reductase family 1 member C1 . These targets play crucial roles in various biological processes.

Mode of Action

The compound mediates its action by associating with G proteins that activate a phosphatidylinositol-calcium second messenger system . .

Biochemical Pathways

Given its targets, it is likely to influence pathways involving endothelin-1 receptor and aldo-keto reductase family 1 member C1 .

Result of Action

Its interaction with the Endothelin-1 receptor and Aldo-keto reductase family 1 member C1 suggests potential roles in various biological processes .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-3,5-diiodobenzoyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in halogenation reactions, where it can act as a substrate or inhibitor. The interactions between 2-Hydroxy-3,5-diiodobenzoyl chloride and these enzymes are primarily based on its halogenated structure, which allows it to form stable complexes with the active sites of the enzymes .

Cellular Effects

The effects of 2-Hydroxy-3,5-diiodobenzoyl chloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Hydroxy-3,5-diiodobenzoyl chloride can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Hydroxy-3,5-diiodobenzoyl chloride exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 2-Hydroxy-3,5-diiodobenzoyl chloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3,5-diiodobenzoyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 2-Hydroxy-3,5-diiodobenzoyl chloride can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3,5-diiodobenzoyl chloride vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, 2-Hydroxy-3,5-diiodobenzoyl chloride can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

2-Hydroxy-3,5-diiodobenzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. The interactions between 2-Hydroxy-3,5-diiodobenzoyl chloride and metabolic enzymes are crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3,5-diiodobenzoyl chloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of 2-Hydroxy-3,5-diiodobenzoyl chloride is essential for elucidating its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Hydroxy-3,5-diiodobenzoyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments. The precise localization of 2-Hydroxy-3,5-diiodobenzoyl chloride is critical for understanding its role in cellular processes .

Propiedades

IUPAC Name |

2-hydroxy-3,5-diiodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClI2O2/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPJUJPWFDXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClI2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194822 | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42016-91-1 | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42016-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3,5-diiodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3,5-DIIODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9UHM4P180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)